Gentamicin B sulfate

Descripción

Contextualization within the Aminoglycoside Class of Natural Products

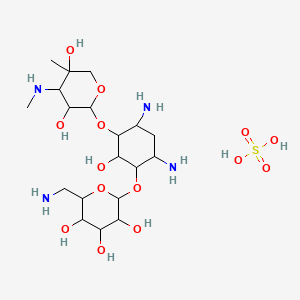

Aminoglycosides are a family of carbohydrates containing amino groups, naturally produced by various species of Streptomyces and Micromonospora. usp-pqmplus.orgpurdue.edu They are characterized by a core aminocyclitol ring linked to two or more amino sugar moieties. purdue.eduinchem.org This structural motif is crucial for their biological activity. The gentamicin (B1671437) complex, derived from the fermentation of Micromonospora purpurea, is a mixture of several related compounds, primarily the gentamicin C complex (C1, C1a, and C2) and gentamicin B. usp-pqmplus.orgwikipedia.orgghsupplychain.org

Gentamicin B sulfate (B86663), specifically, is the sulfate salt of gentamicin B. cymitquimica.com Like other aminoglycosides, it is a highly water-soluble and polar cation. inchem.orgmdpi.com Its structure features the characteristic 2-deoxystreptamine (B1221613) aminocyclitol core. inchem.org The unique substitutions on its amino sugar rings differentiate it from other gentamicin components and are a key focus of research.

Significance of Gentamicin B Sulfate as a Focus of Academic Inquiry

The academic interest in this compound stems from several key areas. It serves as a crucial precursor in the biosynthesis of other gentamicin components. jst.go.jp Understanding the enzymatic pathways that convert gentamicin B into the more complex gentamicin C provides valuable insights into aminoglycoside biosynthesis. jst.go.jp This knowledge can be harnessed to genetically engineer strains of Micromonospora to produce higher yields of specific gentamicin components or even novel aminoglycoside structures. jst.go.jp

Furthermore, research into gentamicin B and its derivatives is driven by the need to overcome antibiotic resistance. nih.gov By studying the structure-activity relationships of different gentamicin components, researchers aim to design new aminoglycosides that can evade bacterial resistance mechanisms. nih.gov Some studies have explored new gentamicin analogues derived from biosynthetic intermediates, which have shown comparable activity to existing drugs but with potentially reduced toxicity. nih.gov

Overview of Advanced Research Trajectories on this compound

Current research on this compound is multifaceted. One significant trajectory involves the complete reconstitution of its biosynthetic pathways. nih.gov By expressing the necessary genes in a heterologous host, scientists can produce and isolate intermediates of the gentamicin B pathway, allowing for detailed characterization of each enzymatic step. jst.go.jpnih.gov This has led to the discovery of previously unknown biosynthetic routes and the generation of novel aminoglycoside analogues. nih.gov

Another area of advanced research focuses on the chemical modification of gentamicin B to enhance its therapeutic properties. This includes strategies to improve its penetration into bacterial cells and to broaden its spectrum of activity. mdpi.com For instance, hydrophobization of the polar gentamicin molecule is being investigated as a means to increase its intracellular concentration. mdpi.com Additionally, the application of this compound in biomaterials, such as coatings for medical implants, is an active area of investigation to prevent device-related infections. acs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 43169-50-2 cymitquimica.com |

| Molecular Formula | C19H38N4O10·H2SO4 cymitquimica.com |

| Molecular Weight | 580.604 g/mol cymitquimica.com |

| Appearance | White to off-white powder inchem.orgsigmaaldrich.com |

| Solubility | Highly water-soluble inchem.org |

This table presents key chemical properties of this compound.

Structure

3D Structure of Parent

Propiedades

Número CAS |

43169-50-2 |

|---|---|

Fórmula molecular |

C19H40N4O14S |

Peso molecular |

580.6 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+;/m1./s1 |

Clave InChI |

DSKCFEUMUAHNEE-NYKBMUPHSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |

SMILES isomérico |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |

SMILES canónico |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |

Números CAS relacionados |

36889-15-3 (Parent) |

Sinónimos |

gentamicin B gentamicin B sulfate gentamicin B1 |

Origen del producto |

United States |

Biosynthesis of Gentamicin B Sulfate

Microbial Producers and Genetic Determinants

The ability to produce gentamicin (B1671437) is confined to a specific genus of bacteria, with the entire process being governed by a dedicated set of genes organized into a biosynthetic gene cluster.

Gentamicin is an antibiotic complex naturally produced by various species of the actinomycete genus Micromonospora. jst.go.jptandfonline.com Among the known producers, Micromonospora echinospora and Micromonospora purpurea are the most well-documented species from which gentamicin is isolated for pharmaceutical purposes. researchgate.netmdpi.compurdue.edu These Gram-positive bacteria are commonly found in soil and water environments. wikipedia.org The discovery of gentamicin from Micromonospora species in the 1960s marked a significant advancement in the treatment of severe bacterial infections. wikipedia.org While the gentamicin complex consists of several components, Gentamicin B is typically produced as a minor product during the fermentation of these microorganisms. researchgate.netnih.gov

The production of gentamicin is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the 'gen' cluster. researchgate.netnih.gov This cluster contains the genetic blueprint for the enzymes required to assemble the antibiotic. secondarymetabolites.org The gentamicin BGC from Micromonospora echinospora has been identified and sequenced, revealing numerous open reading frames (ORFs) that encode enzymes such as aminotransferases, dehydrogenases, glycosyltransferases, and methyltransferases. jst.go.jpnih.gov Comparative analysis of the gentamicin BGC with those for other aminoglycosides, like kanamycin (B1662678) ('kan') and fortimicin ('for'), shows conserved genes, suggesting a shared evolutionary origin for their biosynthetic pathways. researchgate.netnih.gov However, a surprising discovery was that not all genes essential for the biosynthesis of the complete gentamicin complex are located within the main 'gen' cluster. For instance, the genL gene, which encodes a crucial N-methyltransferase for a terminal methylation step, is located approximately 2.54 Mbp away from the primary BGC on the chromosome of M. echinospora. pnas.org

| Gene | Predicted Function | Role in Biosynthesis |

|---|---|---|

| genM1 | Glycosyltransferase | Attaches the first sugar moiety to the 2-deoxystreptamine (B1221613) core. nih.gov |

| genM2 | Glycosyltransferase | Attaches the second sugar moiety to form a pseudotrisaccharide. nih.gov |

| genD1 | C-methyltransferase | Catalyzes C-methylation at the C-4″ position. nih.gov |

| genK | C-methyltransferase | Catalyzes C-methylation at the C-6′ position. nih.gov |

| genN | N-methyltransferase | Catalyzes N-methylation at the C-3″ position. nih.gov |

| genS1, genE, genC | Aminotransferase, Dehydrogenase, Isomerase | Involved in the synthesis of the 2-deoxystreptamine (2-DOS) core. researchgate.net |

| genL | N-methyltransferase | Catalyzes terminal 6'-N-methylation; located outside the main BGC. pnas.org |

Genomic analysis has been instrumental in deciphering the intricate pathways of gentamicin biosynthesis. The sequencing of the entire genome of Micromonospora echinospora has allowed researchers to identify all potential genes involved in the process, including those outside the primary BGC. nih.govpnas.orgunipr.it This comprehensive genomic view confirmed that while most biosynthetic genes are clustered, essential enzymes can be located elsewhere on the chromosome. pnas.org By creating specific gene deletions and observing the resulting metabolic products, scientists have been able to assign functions to individual genes and map out the sequence of enzymatic reactions. nih.gov This approach was crucial in uncovering three previously hidden pathways leading to the production of Gentamicin B, which is typically a minor component in wild-type strains. nih.govunipr.it Furthermore, comparative genomics, which involves comparing the BGCs of gentamicin with those of related antibiotics like kanamycin, has provided insights into the evolution of these pathways and the functions of conserved enzymes. nih.gov

Elucidation of Biosynthetic Pathways and Key Intermediates

The assembly of the Gentamicin B molecule is a stepwise process that begins with a common sugar phosphate (B84403) and proceeds through key intermediates formed by glycosylation.

The biosynthesis of all 2-deoxystreptamine (2-DOS)-containing aminoglycosides, including gentamicin, starts from the primary metabolite D-glucose-6-phosphate. researchgate.netnih.gov This initial substrate undergoes a series of enzymatic transformations to form the central aminocyclitol core, 2-DOS. researchgate.netacs.org The key enzyme in this initial phase is 2-deoxy-scyllo-inosose synthase (DOIS), which catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI). researchgate.netoup.com Following this, a sequence of reactions involving aminotransferases and dehydrogenases converts DOI into 2-DOS. nih.gov In the gentamicin pathway, the enzymes GenC (isomerase), GenS1 (aminotransferase), and GenE (dehydrogenase) are believed to carry out these crucial steps, transforming the initial sugar phosphate into the characteristic 2-DOS ring that forms the scaffold of the gentamicin molecule. researchgate.net

Once the 2-deoxystreptamine (2-DOS) core is synthesized, the subsequent steps in the gentamicin biosynthetic pathway involve the sequential addition of sugar moieties by glycosyltransferases. pnas.org The first glycosylation step is catalyzed by the enzyme GenM1, which transfers an N-acetyl-D-glucosamine (GlcNAc) unit from its activated precursor, UDP-GlcNAc, to the C4 hydroxyl group of 2-DOS. nih.govresearchgate.net This reaction forms the intermediate 2'-N-acetyl-paromamine. This intermediate is then deacetylated by the GenD enzyme to yield paromamine (B1213074), a key pseudodisaccharide. nih.gov The second glycosyltransferase, GenM2, then acts on paromamine, attaching a xylose sugar to the C6 position of the 2-DOS ring to form the pseudotrisaccharide gentamicin A2. nih.govresearchgate.net The substrate flexibility of these glycosyltransferases is a critical factor in the biosynthesis of different gentamicin components. nih.gov

| Step | Substrate | Enzyme(s) | Product |

|---|---|---|---|

| 1 | D-Glucose-6-Phosphate | DOIS (e.g., GenC, GenS1, GenE) | 2-Deoxystreptamine (2-DOS) researchgate.net |

| 2 | 2-DOS + UDP-GlcNAc | GenM1 | 2'-N-acetyl-paromamine nih.gov |

| 3 | 2'-N-acetyl-paromamine | GenD | Paromamine (Pseudodisaccharide) nih.gov |

| 4 | Paromamine + UDP-Xylose | GenM2 | Gentamicin A2 (Pseudotrisaccharide) nih.gov |

Branch Points in Gentamicin B Sulfate (B86663) and Gentamicin C Complex Biosynthesis

The biosynthesis of the gentamicin C complex and, by extension, the pathways leading to gentamicin B, feature a critical branch point at the intermediate gentamicin X2. nih.govresearchgate.net This molecule serves as the last common precursor before the pathway diverges into two main branches. cam.ac.uk

One branch is initiated by the C-6' methylation of gentamicin X2, a reaction catalyzed by the radical S-adenosylmethionine (SAM)-dependent enzyme GenK, to form G418. nih.govnih.govresearchgate.netnih.gov The alternative branch begins with the oxidation of gentamicin X2 at the C-6' position, forming an aldehyde. This reaction is catalyzed by the flavin-linked dehydrogenase GenQ. researchgate.netresearchgate.net A surprising feature of GenQ is its ability to act on both branches of the pathway, as it also oxidizes G418 to a ketone. researchgate.netresearchgate.net

These initial diverging steps are then followed by a series of analogous reactions, including oxidations, transaminations, and methylations, that ultimately lead to the various components of the gentamicin C complex. nih.govresearchgate.net The selectivity and promiscuity of the enzymes at these initial steps are key determinants of the final ratio of gentamicin congeners produced by Micromonospora echinospora.

Identification and Characterization of Novel Intermediates (e.g., Gentamicin X2, G418, JI-20A, JI-20B)

Research into the gentamicin biosynthetic pathway has led to the identification and characterization of several key intermediates. Gentamicin X2 is a pivotal intermediate, serving as the branch point for the synthesis of the gentamicin C complex. nih.govnih.govnih.gov

Following the divergence from gentamicin X2, two parallel pathways emerge. In one branch, the C-methylation of gentamicin X2 by GenK produces G418. nih.govnih.govnih.gov In the other branch, the oxidation of gentamicin X2 by GenQ and subsequent amination by GenB1 yields JI-20A. nih.govresearchgate.net Similarly, G418 undergoes oxidation by GenQ and amination by GenB1 to produce JI-20Ba and JI-20B. nih.govresearchgate.netnih.gov

Further downstream, these intermediates undergo a series of modifications, including dehydroxylation steps, to form the final components of the gentamicin C complex. researchgate.net The identification of these intermediates has been crucial in piecing together the complex network of reactions in gentamicin biosynthesis. Recent studies have also uncovered previously hidden pathways to Gentamicin B production, identifying seven new intermediates. nih.gov

| Intermediate | Precursor | Key Enzyme(s) | Product(s) | Reference |

|---|---|---|---|---|

| Gentamicin X2 | Gentamicin A2 | GenD1 | G418 / 6'-dehydro-6'-oxo-gentamicin X2 | nih.govnih.gov |

| G418 | Gentamicin X2 | GenK | 6'-dehydro-6'-oxo-G418 | nih.govnih.govnih.gov |

| JI-20A | 6'-dehydro-6'-oxo-gentamicin X2 | GenB1 | Gentamicin C1a | nih.govresearchgate.net |

| JI-20B | 6'-dehydro-6'-oxo-G418 | GenB1 | Gentamicin C2a | researchgate.netnih.gov |

Enzymology of Gentamicin B Sulfate Biosynthesis

The biosynthesis of this compound is orchestrated by a suite of enzymes with distinct functions, including aminotransferases, methyltransferases, and glycosyltransferases. The characterization of these enzymes, including their structure and catalytic mechanisms, is fundamental to understanding and manipulating the biosynthetic pathway.

Functional Characterization of Aminotransferases, Methyltransferases, and Glycosyltransferases

The gentamicin biosynthetic gene cluster in M. echinospora encodes multiple enzymes crucial for the late stages of biosynthesis. Among these are four pyridoxal phosphate (PLP)-dependent aminotransferases, GenB1, GenB2, GenB3, and GenB4. nih.gov GenB1 has been identified as the primary aminotransferase responsible for the C-6' amination of both gentamicin X2 and G418 pathway intermediates. researchgate.netnih.gov

Methyltransferases also play a pivotal role. GenK, a radical SAM-dependent methyltransferase, is responsible for the C-6' methylation of gentamicin X2 to form G418, a key step at the biosynthetic branch point. nih.govnih.govresearchgate.netnih.gov Other methyltransferases, such as GenN and GenD1, are involved in earlier steps of the pathway. nih.govpnas.org The terminal 6'-N-methylation is catalyzed by GenL, an enzyme encoded by a gene located outside the main biosynthetic cluster. cam.ac.uknih.govpnas.org

Glycosyltransferases, such as GenM1, are active in the earlier stages of biosynthesis, attaching sugar moieties to the 2-deoxystreptamine core. nih.gov For instance, GenM1 transfers N-acetyl-D-glucosamine to 2-deoxystreptamine. nih.gov

Structural Biology of Biosynthetic Enzymes and Catalytic Mechanisms (e.g., GenB2 Isomerase, GenK Methyltransferase)

Structural and functional studies have provided significant insights into the catalytic mechanisms of key enzymes in gentamicin biosynthesis. GenB2, one of the four PLP-dependent enzymes, functions as an isomerase, catalyzing the epimerization of gentamicin C2a to gentamicin C2 by altering the stereochemistry at the C-6' position. nih.gov Structural analysis of GenB2 in its holo form and in complex with substrate analogues like gentamicin X2 and G418 has revealed the basis for its catalytic activity. nih.gov Uniquely, GenB2 is a PLP-dependent enzyme from fold I that catalyzes epimerization through a mechanism distinct from fold III epimerases, utilizing a critical cysteine residue. nih.gov

The methyltransferase GenK is essential for the production of G418 and subsequently, gentamicins C1, C2, and C2a. nih.govresearchgate.net As a radical SAM-dependent enzyme, it catalyzes the C-methylation at the C-6' position of gentamicin X2. researchgate.net This methylation step is a critical determinant for the pathway leading to a major subset of the gentamicin C complex components.

Substrate Specificity and Promiscuity of Biosynthetic Enzymes

The enzymes involved in gentamicin biosynthesis exhibit a range of substrate specificities and promiscuities, which contributes to the diversity of the final products. The aminotransferase GenB1 is the primary enzyme for C-6' transamination of intermediates in both branches of the pathway descending from gentamicin X2. nih.gov However, other aminotransferases are also capable of catalyzing this reaction in vitro. nih.gov

The dehydrogenase GenQ demonstrates notable promiscuity by acting on both gentamicin X2 and G418. nih.govresearchgate.net Conversely, the narrow substrate specificity of certain enzymes, such as a key glycosyltransferase and the C6'-amination enzymes, is a limiting factor for the production of gentamicin B in wild-type M. echinospora. nih.gov This enzymatic selectivity, combined with weak and unsynchronized gene expression of other enzymes, contributes to the low natural yield of gentamicin B. nih.gov

Biotechnological Approaches for Enhanced Production and Diversification

Efforts to improve the production of specific gentamicin components and to generate novel derivatives have focused on biotechnological strategies. Strain improvement through traditional methods like UV and chemical mutagenesis has been explored to enhance the productivity of the producing organism.

More targeted genetic engineering approaches have also been employed. For example, the disruption of the gacJ gene, which is believed to encode a C-6' dehydrogenase, in M. echinospora resulted in the elimination of gentamicin C complex impurities and the accumulation of G418 as the main product. researchgate.net This demonstrates the potential of pathway engineering to channel biosynthesis towards a desired intermediate.

Furthermore, a deeper understanding of the enzymatic machinery and the biosynthetic pathways opens up possibilities for combinatorial biosynthesis and chemoenzymatic synthesis to create novel aminoglycoside derivatives with potentially improved therapeutic properties or reduced toxicity. The discovery of new intermediates with biological activity, such as those with premature termination codon readthrough activity and reduced toxicity compared to G418, highlights the potential for mining new drug candidates from engineered biosynthetic pathways. nih.gov

| Enzyme | Class | Function | Substrate(s) | Reference |

|---|---|---|---|---|

| GenK | Methyltransferase (Radical SAM) | C-6' methylation | Gentamicin X2 | nih.govnih.govnih.gov |

| GenQ | Dehydrogenase (Flavin-linked) | C-6' oxidation | Gentamicin X2, G418 | nih.govresearchgate.net |

| GenB1 | Aminotransferase (PLP-dependent) | C-6' amination | 6'-oxo intermediates | nih.govresearchgate.netnih.gov |

| GenB2 | Isomerase/Epimerase (PLP-dependent) | Epimerization of C-6' methyl group | Gentamicin C2a | nih.gov |

| GenL | Methyltransferase | 6'-N-methylation | Gentamicin C1a, Gentamicin C2 | cam.ac.uknih.govpnas.org |

Strain Improvement through Targeted Mutagenesis and Genetic Engineering

Improving the productivity of the native Micromonospora strains is a fundamental step in enhancing the yield of this compound. This is achieved through both random mutagenesis and modern, targeted genetic engineering techniques.

Traditional strain improvement often employs random mutagenesis induced by physical agents, such as ultraviolet (UV) irradiation, or chemical mutagens like ethyl methane sulfonate (EMS). msk.or.krpharmacophorejournal.com This process generates a diverse pool of mutants, which are then screened for enhanced gentamicin production. For instance, subjecting Micromonospora purpurea (ATCC 15835) to UV irradiation led to the selection of superior mutants. msk.or.kr In another study, Micromonospora echinospora was treated with EMS, and mutants were selected based on their resistance to high concentrations of gentamicin (1000 µg/ml). pharmacophorejournal.compharmacophorejournal.com One of the most productive mutants, M40-12, demonstrated a significant increase in yield, producing 1500 µg/mL of gentamicin compared to the 800 µg/mL produced by the parent strain, representing a 1.9-fold improvement. pharmacophorejournal.com These high-yielding mutants often exhibit distinct morphological characteristics, such as more intense colony and broth coloration, which can be used as criteria in selection processes. msk.or.kr

More precise and predictable strain improvement is now possible through targeted genetic engineering, particularly with the advent of CRISPR-Cas systems. mdpi.com These technologies allow for specific modifications to the bacterial genome to enhance antibiotic production. mdpi.com For example, CRISPR-Associated Transposase (CAST) systems enable targeted insertion of genetic material, offering a powerful tool for directed mutagenesis in various bacteria. acs.org

| Strain | Mutagenesis Method | Parental Strain Production (µg/mL) | Mutant Strain Production (µg/mL) | Fold Increase | Reference |

|---|---|---|---|---|---|

| Micromonospora echinospora M40-12 | Ethyl methane sulfonate (EMS) | 800 | 1500 | 1.9 | pharmacophorejournal.com |

| Micromonospora echinospora EtBr-22 | Ethidium Bromide (EtBr) | 885 (approx.) | 1354 | 1.53 | researchgate.net |

Optimization of Fermentation Parameters (e.g., Media Composition, pH, Aeration)

The composition of the fermentation medium and the physical parameters of the fermentation process are critical for maximizing the yield of gentamicin.

Media Composition:

Carbon Sources: The choice of carbon source significantly impacts antibiotic production. While glucose is a common carbon source, studies have shown that starches (like potato starch) and dextrin are often superior for gentamicin synthesis. msk.or.krpharmacophorejournal.com In some cases, readily metabolized sugars like glucose can even repress secondary metabolism. wikipedia.org The addition of vegetable or fish oils has also been found to increase production. wikipedia.org

Nitrogen Sources: Organic nitrogen sources are generally more suitable than inorganic ones. nih.govscispace.com Soybean meal, fodder yeast, yeast extract, and peptone have proven to be effective nitrogen substrates for both microbial growth and antibiotic production. msk.or.krpharmacophorejournal.comresearchgate.net

Trace Elements: Various trace elements play an essential role in the biosynthesis of gentamicin. nih.gov Cobalt, in particular, has been identified as a key stimulant, with an optimal concentration of 0.006 g/L of CoCl₂ reported for enhancing production. msk.or.kr Other important elements include iron, zinc, and manganese. nih.gov

Physical Parameters:

pH: The optimal pH for cell growth and antibiotic production can differ slightly. The ideal pH for the growth of Micromonospora is typically around 7.2, whereas the optimal pH for gentamicin production is generally maintained between 6.8 and 7.5. msk.or.krpharmacophorejournal.comresearchgate.netzenodo.org

Temperature: Temperature control is crucial for efficient fermentation. The optimal temperature for gentamicin production by Micromonospora species has been reported in the range of 31.7°C to 34°C. pharmacophorejournal.comzenodo.org

Aeration: Dissolved oxygen is a critical limiting factor for both the growth of the aerobic Micromonospora bacteria and the biosynthesis of gentamicin. msk.or.krresearchgate.net Gentamicin productivity is highly sensitive to the oxygen supply, with studies indicating an optimal oxygen absorption rate of around 40 mM O₂/liter-broth/hr for shake flask cultures. msk.or.kr

| Parameter | Optimal Condition/Source | Producing Organism | Reference |

|---|---|---|---|

| Carbon Source | Potato Starch, Dextrin | M. purpurea, M. echinospora | msk.or.krpharmacophorejournal.com |

| Nitrogen Source | Soybean Meal, Fodder Yeast | M. purpurea, M. echinospora | msk.or.krpharmacophorejournal.comresearchgate.net |

| pH (Production) | 6.8 - 7.5 | M. purpurea, M. echinospora | msk.or.krpharmacophorejournal.comzenodo.org |

| Temperature | 31.7°C - 34°C | M. echinospora | pharmacophorejournal.comzenodo.org |

| Key Stimulant | CoCl₂ (0.006 g/L) | M. purpurea | msk.or.kr |

Metabolic Engineering for Targeted this compound Production and Secretion

Metabolic engineering offers a powerful strategy to specifically enhance the production of gentamicin B by redirecting metabolic fluxes towards its synthesis and away from other related byproducts. researchgate.netnih.gov

In wild-type Micromonospora strains, the biosynthetic pathway leads to a mixture of gentamicin components, with gentamicin B being a minor product. nih.gov A key metabolic engineering approach involves blocking the pathways that lead to other major components, thereby accumulating precursors for gentamicin B synthesis. This has been successfully achieved by knocking out the genK and genP genes, which are involved in the biosynthesis of other gentamicin C complex components. researchgate.netnih.gov The disruption of these genes leads to the accumulation of the intermediate JI-20A, a direct precursor to gentamicin B. researchgate.netresearchgate.net One study demonstrated that a ΔgenKΔgenP double mutant of M. echinospora produced JI-20A at a concentration 14-fold higher than that of a single ΔgenP mutant. researchgate.net

To convert the accumulated JI-20A into gentamicin B, researchers have introduced heterologous genes from other aminoglycoside biosynthetic pathways. Specifically, the genes kanJ (an Fe(II)/α-ketoglutarate-dependent dioxygenase) and kanK (an NADPH-dependent ketoreductase) from the kanamycin biosynthetic pathway were introduced into the JI-20A-producing mutant. researchgate.net These enzymes catalyze the conversion of the C2' amino group of JI-20A to the C2' hydroxyl group characteristic of gentamicin B, resulting in an engineered strain with a tenfold higher yield of gentamicin B compared to the wild-type. researchgate.net

Further enhancements can be achieved by overexpressing native genes involved in the final steps of gentamicin B biosynthesis, such as genR and genS, or by overexpressing glycosyltransferases like KanM1 and GenM2 to increase the supply of sugar precursors for gentamicin assembly. nih.govresearchgate.net This latter strategy was shown to improve gentamicin B yield by up to 54%. researchgate.net

Biosynthetic Engineering for the Generation of Novel this compound Analogs

Biosynthetic engineering leverages the natural enzymatic machinery of the producing organism, often with modifications, to generate novel, non-natural analogs of the target antibiotic. This approach, sometimes called mutational biosynthesis, can produce new compounds with potentially improved properties.

One established method involves using "idiotrophic" mutants. These are strains that are mutated to be deficient in the production of a key biosynthetic precursor, making them dependent on the external supply of that precursor to produce the final antibiotic. jst.go.jp For instance, idiotrophs of M. purpurea unable to synthesize the central aminocyclitol ring, 2-deoxystreptamine, were developed. When these mutants are fed with structural analogs of 2-deoxystreptamine, the biosynthetic pathway incorporates them to produce novel gentamicin analogs. jst.go.jp

Feeding with streptamine (which has an additional hydroxyl group) resulted in the production of a 2-hydroxygentamicin C complex . jst.go.jp

Feeding with 2,5-dideoxystreptamine led to the generation of a mixture of 5-deoxygentamicins . jst.go.jp

Another strategy exploits the relaxed substrate specificity of certain biosynthetic enzymes. The enzymes in the gentamicin pathway are not always perfectly specific to their natural substrates and can sometimes act on other, structurally similar molecules. For example, the N-methyltransferase enzyme GenN, which is involved in gentamicin biosynthesis, has been shown to catalyze methylation on other aminoglycosides like kanamycin B and tobramycin, thereby generating novel methylated analogs. frontiersin.org This enzymatic flexibility provides a valuable tool for creating a diverse range of new antibiotic structures.

Molecular Mechanisms of Action of Gentamicin B Sulfate

Interactions with Bacterial Ribosomal Subunits

The antibacterial activity of Gentamicin (B1671437) B sulfate (B86663) is initiated by its binding to specific sites within the bacterial ribosome, which is composed of a small (30S) and a large (50S) subunit.

The primary target for Gentamicin B, like other aminoglycosides, is the 30S ribosomal subunit. nih.gov Specifically, it binds with high affinity to a region within the 16S ribosomal RNA (rRNA) known as helix 44 (h44). nih.govnih.govvisavet.esresearchgate.net This helix forms a crucial part of the ribosomal decoding center, also known as the aminoacyl-tRNA acceptor site (A-site).

The binding of aminoglycosides to this site is known to involve specific residues within the A-site. The interaction physically obstructs the proper functioning of the decoding center, a critical step for ensuring the accuracy of protein synthesis. researchgate.net This high-affinity interaction is the foundational step for the subsequent disruption of translational processes.

| Ribosomal Binding Site | Subunit | rRNA Component | Function of Site |

| Primary Site (A-Site) | 30S | Helix 44 (h44) of 16S rRNA | Decodes mRNA and accepts incoming aminoacyl-tRNA. |

| Secondary Site | 50S | Helix 69 (H69) of 23S rRNA | Involved in intersubunit bridging and ribosome recycling. |

Disruption of Ribosomal Function and Bacterial Protein Synthesis

The binding of Gentamicin B to its ribosomal targets triggers a series of functional disruptions that severely impair the synthesis of bacterial proteins.

A primary consequence of Gentamicin B binding to the A-site is the distortion of the codon-anticodon recognition process. ucl.ac.uk The antibiotic's presence in the decoding center lowers the fidelity of mRNA translation. nih.govucl.ac.uk It interferes with the ribosome's ability to accurately proofread the pairing between the messenger RNA (mRNA) codon and the corresponding tRNA anticodon. This leads to the acceptance of incorrect aminoacyl-tRNAs at the A-site, a phenomenon known as misreading. ucl.ac.ukmedrxiv.org

The compromised fidelity in codon reading directly results in the synthesis of aberrant or non-functional proteins, a process called protein mistranslation. ucl.ac.ukmedrxiv.org The incorporation of incorrect amino acids can lead to proteins with altered structures and loss of function, which is detrimental to the bacterial cell. Furthermore, the binding of aminoglycosides can also lead to premature termination of translation. medrxiv.org This occurs when the ribosome incorrectly interprets a sense codon as a stop codon, halting protein synthesis and releasing an incomplete polypeptide chain.

The impact of Gentamicin B extends across multiple phases of protein synthesis. Its binding can interfere with the formation of the translation initiation complex, thereby blocking the start of protein synthesis. During the elongation phase, the antibiotic disrupts the translocation of the peptidyl-tRNA from the A-site to the P-site, slowing down or halting the growth of the polypeptide chain. nih.gov Finally, through its interaction with sites like helix 69, Gentamicin B can inhibit ribosome recycling, a process where the 70S ribosome is dissociated into its 30S and 50S subunits after a round of translation, making them available for new synthesis cycles. nih.gov This multifaceted inhibition ensures a comprehensive shutdown of bacterial protein production.

| Disrupted Process | Mechanism of Disruption | Consequence |

| Codon-Anticodon Recognition | Binding to A-site distorts proofreading. ucl.ac.uk | Decreased translation fidelity, acceptance of incorrect tRNA. |

| Protein Elongation | Incorporation of wrong amino acids due to misreading. | Synthesis of non-functional or aberrant proteins (mistranslation). ucl.ac.ukmedrxiv.org |

| Translation Termination | Misinterpretation of sense codons as stop signals. | Production of truncated, incomplete proteins. medrxiv.org |

| Ribosome Translocation & Recycling | Interference with tRNA movement and subunit dissociation. nih.govnih.gov | Halting of the elongation cycle and prevention of new translation initiation. |

Molecular Mechanisms of Bacterial Cellular Uptake

Electrostatic Interactions with Bacterial Cell Membrane Components (e.g., Lipopolysaccharides, Phospholipids)

The initial stage of gentamicin uptake is a rapid, passive process driven by electrostatic attraction. drugbank.comnih.gov As a polycationic molecule, gentamicin binds to negatively charged components on the bacterial cell envelope. drugbank.comucl.ac.be In Gram-negative bacteria, the primary binding sites are the lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the outer membrane. drugbank.comasm.org This interaction involves the positively charged amino groups of gentamicin electrostatically binding to the anionic phosphate (B84403) groups of the lipid A portion of LPS. drugbank.com This binding displaces essential divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the LPS layer by cross-linking adjacent molecules. drugbank.com The disruption of these ionic bridges leads to a localized disorganization of the outer membrane, creating transient pores or fissures that increase the membrane's permeability and allow gentamicin to traverse it and enter the periplasmic space. drugbank.comhres.ca

In Gram-positive bacteria, which lack an outer membrane, the electrostatic binding occurs with other negatively charged surface molecules, such as teichoic acids and acidic phospholipids (B1166683) within the cell membrane. drugbank.com Studies using model membranes (liposomes) have confirmed that gentamicin interacts significantly with negatively charged phospholipids, causing changes in membrane properties. ucl.ac.be Research on Pseudomonas aeruginosa has demonstrated that the specific composition of LPS, such as the presence of A-band or B-band polysaccharides, influences the extent of gentamicin binding. asm.org This initial ionic binding is a prerequisite for the subsequent, more complex transport phases. nih.gov

Energy-Dependent Transport Phases and Oxygen Dependence

Following the initial electrostatic binding and passage across the outer membrane (in Gram-negative bacteria), gentamicin's transport across the cytoplasmic membrane is an active process that requires metabolic energy and is critically dependent on oxygen. hres.canih.gov This transport is characterized by two distinct energy-dependent phases (EDP). drugbank.comubc.caresearchgate.net

Energy-Dependent Phase I (EDP-I): This is the rate-limiting step in gentamicin uptake. hres.ca It is a slow, linear transport of the antibiotic into the cytoplasm that is driven by the proton-motive force generated by the bacterial electron transport chain (ETC). drugbank.comhres.ca The transport relies on a functional respiratory chain and an electrical potential across the cytoplasmic membrane. nih.gov This explains the crucial role of oxygen; under anaerobic conditions, the electron transport chain is inactive or significantly less active, leading to a collapse of the necessary membrane potential and preventing gentamicin uptake. drugbank.comhres.canih.gov Consequently, aminoglycosides like gentamicin are largely ineffective against anaerobic bacteria. drugbank.comnih.gov This phase allows a limited amount of gentamicin to enter the cell and bind to its primary target, the 30S ribosomal subunit. drugbank.com

Energy-Dependent Phase II (EDP-II): The binding of the first few gentamicin molecules to ribosomes causes mistranslation of messenger RNA (mRNA). medicines.org.uk This results in the synthesis of aberrant, non-functional proteins. patsnap.com It is hypothesized that the incorporation of these faulty proteins into the cytoplasmic membrane further disrupts its integrity, leading to increased permeability. hres.capatsnap.com This membrane damage initiates EDP-II, a phase of accelerated, massive accumulation of gentamicin within the cell. drugbank.comubc.ca This rapid influx overwhelms the cell, amplifying the inhibition of protein synthesis and leading to a cascade of events that result in bacterial death. drugbank.com Like EDP-I, this phase is also energy-dependent. ubc.ca Studies have shown that inhibitors of respiration or conditions that generate nitrosative stress (such as the presence of nitric oxide) can block both EDP-I and EDP-II, thereby protecting bacteria from the antibiotic's effects. nih.govasm.org

Table 1: Phases of Gentamicin B Sulfate Cellular Uptake

| Phase | Characteristics | Energy Requirement | Oxygen Dependence | Key Components Involved |

| Initial Ionic Binding | Rapid, passive attraction of cationic gentamicin to the anionic bacterial surface. drugbank.comnih.gov Causes membrane disorganization. drugbank.com | None | Independent | Lipopolysaccharides (Gram-negative), Teichoic Acids (Gram-positive), Phospholipids. drugbank.com |

| Energy-Dependent Phase I (EDP-I) | Slow, rate-limiting transport across the cytoplasmic membrane. ubc.cahres.ca | Required (Proton-Motive Force) | Dependent | Electron Transport Chain. drugbank.comhres.ca |

| Energy-Dependent Phase II (EDP-II) | Rapid, accelerated accumulation of gentamicin inside the cell, following initial ribosome binding and membrane damage. drugbank.comubc.ca | Required | Dependent | Ribosomes, Aberrant Proteins, Damaged Cytoplasmic Membrane. drugbank.comhres.capatsnap.com |

Molecular Mechanisms of Bacterial Resistance to Gentamicin B Sulfate

Target Site Modification

While enzymatic modification is the most common mechanism of resistance, alterations in the bacterial ribosome, the target of gentamicin (B1671437), can also lead to resistance. nih.gov Gentamicin binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, disrupting protein synthesis. creative-diagnostics.commdpi.com

Mutations in the genes encoding ribosomal components can reduce the binding affinity of gentamicin. For example, mutations in the rrs gene, which codes for 16S rRNA, can impair gentamicin binding and lead to resistance. creative-diagnostics.comnih.gov Similarly, mutations in genes for ribosomal proteins, such as rpsL, can also confer resistance. creative-diagnostics.com

However, in the context of gentamicin resistance, target site mutations are considered a less frequent mechanism compared to enzymatic inactivation. cabidigitallibrary.orgasm.org In Enterococcus faecalis, for instance, no target modifications affecting gentamicin susceptibility have been widely reported, with enzymatic modification being the predominant mechanism. nih.govasm.org

Ribosomal RNA Mutations (e.g., 16S rRNA gene mutations)

Gentamicin exerts its antibacterial action by binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. creative-diagnostics.com Specifically, it targets the A-site within the 16S ribosomal RNA (rRNA), leading to mRNA misreading and inhibition of protein synthesis. creative-diagnostics.commdpi.com Consequently, mutations within the 16S rRNA gene, particularly the rrs gene, can confer resistance by diminishing the binding affinity of gentamicin to its target. creative-diagnostics.commcmaster.ca

Point mutations at specific nucleotides within the 16S rRNA are a key mechanism of resistance. For instance, mutations at position 1408 (in Escherichia coli numbering) of the 16S rRNA can lead to high-level resistance to gentamicin. asm.orgoup.commednexus.org This specific mutation, often an A to G transition, disrupts a critical hydrogen bond between the antibiotic and the rRNA, thereby impeding the drug's ability to interfere with protein synthesis. mednexus.org Studies in various bacteria, including Borrelia burgdorferi and Mycobacterium abscessus, have identified mutations at homologous positions that confer significant resistance to gentamicin. mcmaster.caasm.orgoup.com While effective, these mutations are relatively rare in clinical isolates as alterations to the highly conserved ribosome can be detrimental to bacterial fitness. mednexus.org

| Bacterium | 16S rRNA Mutation | Effect on Gentamicin | Reference |

| Borrelia burgdorferi | A1402G (homologous to E. coli A1408G) | >240-fold resistance | asm.org |

| Mycobacterium abscessus | A1408G | High-level resistance (MIC >1024 mg/L) | oup.com |

| Escherichia coli | C1491U | 16-fold resistance | embopress.org |

This table is interactive. You can sort and filter the data.

Ribosomal Protein Mutations (e.g., rpsL gene)

In addition to rRNA mutations, alterations in ribosomal proteins can also contribute to gentamicin resistance, although this is a less common mechanism for gentamicin compared to other aminoglycosides like streptomycin (B1217042). nih.gov The rpsL gene encodes the ribosomal protein S12, which is part of the 30S subunit and plays a role in maintaining translational accuracy. researchgate.nettuberktoraks.org

Mutations in the rpsL gene can induce conformational changes in the ribosome that reduce the binding affinity of aminoglycosides. creative-diagnostics.com While mutations in rpsL are strongly associated with high-level streptomycin resistance, their direct impact on gentamicin resistance is less pronounced but can contribute to a general decrease in susceptibility to aminoglycosides. researchgate.netnih.govpsu.edu For example, specific mutations in the rpsL gene of Mycobacterium tuberculosis have been linked to streptomycin resistance, and some of these resistant strains may exhibit altered susceptibility to other aminoglycosides. tuberktoraks.orgpsu.edu

| Gene | Encoded Protein | Function | Effect of Mutation | Primary Aminoglycoside Affected |

| rpsL | Ribosomal Protein S12 | Component of 30S ribosomal subunit, translational accuracy | Altered ribosome conformation, reduced drug binding | Streptomycin |

This table is interactive. You can sort and filter the data.

Ribosomal Methylation by Methyltransferase Enzymes

A clinically significant and increasingly prevalent mechanism of resistance is the enzymatic modification of the ribosome itself. nih.gov Bacteria can acquire genes encoding 16S rRNA methyltransferases, which add a methyl group to specific nucleotides in the aminoglycoside binding site. nih.govnih.gov This modification sterically hinders the binding of gentamicin and other 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, leading to high-level resistance. nih.govpnas.org

These enzymes, such as those from the ArmA and Rmt families, typically methylate the N7 position of guanine (B1146940) G1405 or the N1 position of adenine (B156593) A1408 in the 16S rRNA. nih.govpnas.org The genes encoding these methyltransferases are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among different bacterial species and leading to widespread resistance. creative-diagnostics.comsci-hub.se The presence of these enzymes can confer resistance to nearly all clinically important aminoglycosides, posing a serious therapeutic challenge. pnas.orgsci-hub.seasm.org

| Enzyme Family | Target Nucleotide | Mechanism | Effect |

| ArmA/Rmt | G1405 (N7) | Methylation | High-level resistance to gentamicin and other aminoglycosides |

| NpmA | A1408 (N1) | Methylation | High-level resistance to various aminoglycosides |

This table is interactive. You can sort and filter the data.

Altered Cellular Permeability and Efflux Mechanisms

For gentamicin to reach its ribosomal target, it must first traverse the bacterial cell envelope. Bacteria have developed mechanisms to limit the intracellular accumulation of the drug, either by reducing its uptake or by actively pumping it out of the cell.

Impaired Drug Uptake Mechanisms

The uptake of gentamicin into bacterial cells is a multi-step process. nih.gov In Gram-negative bacteria, the initial passage across the outer membrane is thought to occur through porin channels. creative-diagnostics.com Subsequent transport across the inner cytoplasmic membrane is an energy-dependent process. nih.gov

Resistance can arise from modifications that decrease the permeability of the bacterial cell envelope. nih.govoup.com This can involve alterations to the outer membrane, such as changes in lipopolysaccharide (LPS) structure or downregulation of porin proteins, which limit the initial entry of the drug. creative-diagnostics.comnih.gov Reduced transport across the inner membrane can also contribute to decreased intracellular gentamicin concentrations. acm.or.kr This intrinsic and acquired impermeability serves as a first line of defense against aminoglycosides. nih.govasm.org

Active Efflux Pump Systems in Aminoglycoside Resistance

Active efflux is a major mechanism of resistance where bacteria utilize transport proteins to expel antibiotics from the cell. nih.govacm.or.kr Several families of efflux pumps contribute to aminoglycoside resistance. The Resistance-Nodulation-Division (RND) family of transporters is particularly important in Gram-negative bacteria. acm.or.krnih.gov

Pumps such as the AdeABC system in Acinetobacter baumannii and the AcrD system in Escherichia coli have been shown to actively transport gentamicin out of the cell, thereby reducing its intracellular concentration below the threshold required for inhibiting protein synthesis. mdpi.comnih.gov The genes for these efflux pumps can be located on the chromosome or on mobile genetic elements, and their overexpression, often due to mutations in regulatory genes, can lead to clinically significant levels of resistance to gentamicin and other antibiotics. nih.govmdpi.com

| Efflux Pump System | Bacterium | Substrates | Reference |

| AdeABC | Acinetobacter baumannii | Aminoglycosides (including gentamicin), fluoroquinolones, β-lactams, tetracyclines | mdpi.com |

| AcrD | Escherichia coli | Aminoglycosides (including gentamicin) | nih.gov |

| AdeIJK | Acinetobacter baumannii | Beta-lactams, chloramphenicol, tetracycline, erythromycin, fluoroquinolones, gentamicin | brieflands.com |

This table is interactive. You can sort and filter the data.

Adaptive Survival Strategies at the Molecular Level

Beyond specific genetic mutations and efflux systems, bacteria can employ broader adaptive strategies to survive in the presence of antibiotics like gentamicin. These mechanisms often involve temporary changes in cellular physiology and gene expression that promote tolerance rather than high-level resistance. nih.gov

One such strategy is the formation of biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. mdpi.com This matrix acts as a physical barrier, limiting the penetration of gentamicin and protecting the embedded bacteria. creative-diagnostics.com Bacteria within biofilms often exist in a slow-growing or dormant state, making them less susceptible to antibiotics that target active cellular processes like protein synthesis. mdpi.com

Another adaptive strategy is the formation of "persister cells," a subpopulation of dormant, non-growing cells that can survive high concentrations of antibiotics. creative-diagnostics.com These cells are not genetically resistant but are phenotypically tolerant. plos.org Once the antibiotic pressure is removed, these persister cells can resume growth and repopulate, leading to recurrent infections. creative-diagnostics.com The molecular basis for persister formation is complex and can involve various stress response pathways that allow the cells to enter a dormant state. creative-diagnostics.com

Biofilm Formation as a Molecular Barrier to Compound Access

The formation of biofilms is a primary strategy employed by bacteria to withstand antibiotic treatments, including those involving aminoglycosides like Gentamicin B sulfate (B86663). creative-diagnostics.commdpi.com A biofilm is a structured community of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix. mdpi.comnih.gov This matrix acts as a formidable molecular barrier, significantly reducing the efficacy of antimicrobial agents. creative-diagnostics.com Bacteria residing within a biofilm can exhibit a 10 to 1,000-fold increase in resistance compared to their free-living, or planktonic, counterparts. nih.gov The resistance conferred by biofilms is not typically due to a single mechanism but rather a combination of factors that collectively prevent the antibiotic from reaching its target in sufficient concentrations. nih.gov

The primary molecular mechanisms by which biofilms impede access and contribute to resistance against gentamicin are multifaceted:

Physical Barrier and Impeded Diffusion: The dense and complex structure of the EPS matrix serves as a physical shield. mdpi.comoup.com Composed of a mixture of exopolysaccharides, proteins, lipids, and extracellular DNA (eDNA), the matrix physically obstructs the penetration of gentamicin molecules into the deeper layers of the biofilm. creative-diagnostics.commdpi.comresearchgate.net This slowed diffusion means that the antibiotic may be degraded or neutralized by bacterial enzymes in the outer layers of the biofilm faster than it can penetrate to the core. mdpi.com

Chemical Sequestration by Matrix Components: Key components of the EPS matrix are negatively charged and can directly interact with the positively charged gentamicin molecules. This interaction effectively sequesters the antibiotic, preventing it from reaching the bacterial cells.

Extracellular DNA (eDNA): eDNA is a crucial structural component of many bacterial biofilms. nih.gov Its negatively charged phosphate (B84403) backbone allows it to bind and sequester cationic antimicrobials, including aminoglycosides. nih.govmdpi.com Studies on Pseudomonas aeruginosa have shown that eDNA in the biofilm matrix contributes to increased tolerance to gentamicin. frontiersin.orgnih.gov This binding action reduces the bioavailable concentration of the antibiotic within the biofilm.

Alginate: In mucoid strains of P. aeruginosa, particularly those relevant in cystic fibrosis lung infections, the exopolysaccharide alginate is a major component of the EPS. researchgate.netibmmpolymerbiomaterials.com Research has demonstrated that Gentamicin sulfate binds strongly to alginate, leading to a loss of its pharmacological activity and a significant reorganization of the alginate network's physical properties. researchgate.netibmmpolymerbiomaterials.com

Induction of Resistance Phenotypes: The biofilm matrix can induce physiological changes in the resident bacteria, leading to adaptive resistance. The accumulation of eDNA can create a cation-limited environment by chelating divalent cations like magnesium (Mg²⁺). nih.govmdpi.com In P. aeruginosa, this cation limitation triggers two-component regulatory systems, namely PhoPQ and PmrAB, which in turn activate genes that modify the bacterial outer membrane. mdpi.comfrontiersin.org This alteration can reduce membrane permeability, further hindering the uptake of gentamicin. nih.gov Furthermore, the accumulation of eDNA can lead to the acidification of the biofilm's local environment, a condition known to promote aminoglycoside resistance in P. aeruginosa. nih.gov

Presence of Persister Cells: Biofilms harbor a subpopulation of dormant, metabolically inactive bacteria known as "persister cells". creative-diagnostics.commdpi.com Because aminoglycosides like gentamicin primarily act by inhibiting protein synthesis—an active cellular process—these dormant cells are inherently tolerant to the antibiotic's effects. creative-diagnostics.comnih.gov While not genetically resistant, these persister cells can survive high-dose antibiotic treatment and can repopulate the biofilm once the therapy ceases. nih.gov

Research has also uncovered the paradoxical effect that sub-inhibitory concentrations of gentamicin can, in some cases, promote biofilm formation. Studies on Pseudomonas aeruginosa and Staphylococcus aureus have shown that low levels of gentamicin can lead to an increase in biofilm biomass, thickness, and the production of EPS components like eDNA and exolipids. nih.govbiorxiv.org

The dramatic difference in susceptibility between planktonic cells and those within a biofilm is quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of planktonic bacteria, whereas the MBEC is the minimum concentration required to eradicate a mature biofilm. For gentamicin, the MBEC is consistently and significantly higher than the MIC across numerous pathogens.

| Bacterial Strain | MIC (mg/L) | MBEC (mg/L) | Fold Increase (MBEC/MIC) | Source |

|---|---|---|---|---|

| Methicillin-Resistant S. aureus (MRSA) | 2 | 64 | 32 | plos.org |

| Methicillin-Resistant S. aureus (MRSA) | ≥16 (Resistant) | ≥256 | ≥16 | asm.org |

| Methicillin-Sensitive S. aureus (MSSA) | - | 256 | - | mdpi.com |

| Methicillin-Resistant S. aureus (MRSA) | - | 256 | - | mdpi.com |

| Bacterial Strain | MIC (mg/L) | MBEC (mg/L) | Fold Increase (MBEC/MIC) | Source |

|---|---|---|---|---|

| Klebsiella pneumoniae (KPC+) | 4 | 12 | 3 | plos.org |

| Klebsiella pneumoniae (Gentamicin-Resistant) | ≥32 | >15000 | >468 | oup.com |

| Pseudomonas aeruginosa (PAO1) | 2–4 | 32-128 | 16-32 | microbiologyresearch.org |

| Pseudomonas aeruginosa (PA14) | 2–4 | 16-32 | 4-8 | microbiologyresearch.org |

Structure Activity Relationship Sar Studies and Chemical Derivatization of Gentamicin B Sulfate

Elucidation of Pharmacophoric Elements and Functional Group Contributions to Molecular Activity

The biological activity of gentamicin (B1671437) and other aminoglycosides is intrinsically linked to their chemical structure, particularly the arrangement of amino and hydroxyl groups on their three-ring system. embopress.orgresearchgate.net This system consists of a central 2-deoxystreptamine (B1221613) (ring II) core, linked to a purpurosamine ring (ring I) and a garosamine (B1245194) ring (ring III). wikipedia.org The pharmacophore, or the essential molecular features required for activity, involves specific interactions between these functional groups and the bacterial ribosome's decoding A site. embopress.orgmdpi.com

Key functional groups contributing to molecular activity include:

Amino Groups: The amino groups on rings I and II are crucial for binding to the ribosomal RNA (rRNA) target. embopress.org At physiological pH, these groups are protonated, and the resulting positive charges facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA. embopress.orguomus.edu.iq The N1 and N3 amino groups on the 2-deoxystreptamine ring are common to all clinically relevant aminoglycosides and are fundamental for specific hydrogen bonding within the RNA pocket. embopress.org

6'-Position (Ring I): The substitution pattern at the 6'-position of the purpurosamine ring significantly influences both antibacterial potency and the mechanism of action. embopress.org For instance, methylation of the 6'-amino group, as seen in Gentamicin C1, can reduce binding affinity to the A-site RNA compared to components like Gentamicin C1a which have a primary amino group at this position. embopress.orgacs.org This suggests that steric hindrance from an N-alkyl group can disrupt important hydrogen bonds. acs.org

2'-Position (Ring I): A hydrogen-bond donor at the 2' position, such as an amino or hydroxyl group, is a common feature among active aminoglycosides. embopress.org

3' and 4'-Positions (Ring I): Gentamicin C components lack the 3' and 4' hydroxyl groups found in other aminoglycosides like paromomycin. embopress.org This structural difference is significant. The absence of these hydroxyl groups, which can be targets for inactivating enzymes, contributes to the broader spectrum of activity for gentamicins.

Ring III (Garosamine): While rings I and II are considered the primary determinants for binding specificity, ring III also directs specific interactions with conserved base pairs in the ribosome. embopress.orgnih.gov However, its structure does not appear to be a major contributor to cellular toxicity. nih.gov

The antibacterial activity of various gentamicin intermediates highlights these relationships. Gentamicin B, along with Gentamicin X2 and JI-20A, exhibits weak activity, indicating that the specific combination and configuration of amino and methyl groups are critical for potent antibacterial action. nih.gov

Synthetic Approaches for Gentamicin B Sulfate (B86663) and its Analogs

The limited availability of minor gentamicin components from fermentation has driven the development of chemical and chemo-enzymatic synthetic routes to access these molecules for further study. acs.orgnih.gov

Chemical Synthesis of Minor Gentamicin Components (e.g., Gentamicin B1, Gentamicin X2)

The total synthesis of minor components like Gentamicin B1 and Gentamicin X2 has been achieved, often using more abundant aminoglycosides as starting materials. A notable strategy involves using sisomicin (B1680986), a structurally related aminoglycoside, as a precursor. acs.orgnih.gov

A key step in these syntheses is the creation of a selectively protected garamine-based acceptor . Garamine (B8066852) represents the core rings II and III of gentamicin. This acceptor is then coupled with a suitably protected glycosyl donor representing ring I. acs.orgnih.gov

Synthesis of Gentamicin B1 and X2 from Sisomicin:

A fully and selectively protected garamine acceptor is prepared from sisomicin. acs.org

For Gentamicin B1 , this acceptor is glycosylated with a 6-azido-6,7-dideoxy-D-glycero-D-gluco-heptopyranosyl donor. acs.org

For Gentamicin X2 , the same acceptor is coupled with a 2-azido-2-deoxy-D-glucopyranosyl donor. acs.org

The final step involves a deprotection sequence, typically hydrogenolysis followed by hydrolysis, to yield the target compounds. acs.org

Derivatization Strategies for Modifying the Gentamicin B Sulfate Scaffold

Modifying the core gentamicin scaffold is a key strategy for developing novel analogs with improved properties, such as enhanced activity against resistant bacteria or reduced toxicity. nih.govacs.org Derivatization often involves chemical modification of the amine or hydroxyl groups.

One common technique is pre- or post-column derivatization, used primarily for analytical purposes like HPLC, but the principles apply to synthetic modifications. Reagents like o-phthalaldehyde (B127526) (OPA) are used to react with the primary amine groups, creating fluorescent products. akjournals.compjoes.commdpi.com For synthetic purposes, more stable protecting groups are used to selectively block certain amines or hydroxyls while others are modified. Chemo-enzymatic approaches, which combine chemical synthesis with enzymatic reactions, have also been employed to create novel analogs. researchgate.netresearchgate.net For instance, enzymes from different aminoglycoside biosynthetic pathways can be used to add or modify sugar moieties on a gentamicin-derived scaffold. biorxiv.orgfrontiersin.org

Synthesis of Pseudotrisaccharide Analogs

The synthesis of pseudotrisaccharide analogs is central to SAR studies, as it allows for systematic variation of each of the three rings. acs.orgbiorxiv.org The general strategy mirrors that described for minor component synthesis: coupling a pseudodisaccharide (like a garamine derivative) with a third sugar ring (a monosaccharide donor). acs.orgnih.gov

During synthetic studies of pseudotrisaccharides, researchers observed that replacing ring I of the active compound G418 with the ring I of Gentamicin B1 led to a complete loss of premature termination codon (PTC) readthrough activity. biorxiv.org This highlights the critical importance of the specific structure of each ring in the trisaccharide assembly for defining its biological function. biorxiv.org Chemo-enzymatic methods have also proven effective, where acid hydrolysis of existing aminoglycosides can yield pseudodisaccharide scaffolds, which are then glycosylated by a substrate-flexible glycosyltransferase enzyme to create novel pseudotrisaccharide analogs. researchgate.netresearchgate.net

Impact of Structural Modifications on Molecular Activity and Ribosomal Binding

Structural modifications to the Gentamicin B scaffold have profound effects on its interaction with the ribosomal target and its resulting biological activity, including both antibacterial action and the ability to induce readthrough of nonsense mutations. acs.orgnih.gov

Analysis of Nonsense Mutation Readthrough Activity of this compound Derivatives

Nonsense mutations introduce a premature termination codon (PTC) into mRNA, leading to the production of a truncated, non-functional protein. pnas.orgahajournals.org Certain aminoglycosides can bind to the ribosome and induce "readthrough" of these PTCs, allowing for the synthesis of a full-length, functional protein. mdpi.compnas.org This has generated interest in aminoglycosides as potential therapeutics for genetic diseases like cystic fibrosis and Duchenne muscular dystrophy. mdpi.compnas.org

The readthrough activity of gentamicin derivatives is highly structure-dependent and distinct from their antibacterial potency. pnas.org

Gentamicin B1: This minor component was once reported to be a potent inducer of PTC readthrough. pnas.org However, subsequent research using carefully characterized synthetic Gentamicin B1 demonstrated that it actually possesses no significant readthrough activity. biorxiv.org The initial promising results were attributed to a misidentified contaminant. biorxiv.org

G418 (Geneticin): This compound, which is structurally very similar to Gentamicin B1, is an effective readthrough agent. biorxiv.org The only difference between G418 and Gentamicin B1 lies in the positions of the amino and hydroxyl groups on ring I (at C-2' and C-6'). biorxiv.org This subtle change dramatically alters the readthrough capability, underscoring the exquisite structural specificity required for this activity.

Role of the 6'-Substituent: The presence of a methyl group at the C6' position has been identified as important for improving readthrough activity and reducing toxicity. nih.gov Molecular dynamics simulations have suggested that substituents at the 6' position of ring I are critical for stabilizing a conformation of the ribosome that is permissive for readthrough. pnas.org

Novel Analogs: Research into new analogs has shown that it is possible to maintain readthrough activity while reducing toxicity. nih.gov For example, certain synthetic analogs of Gentamicin B were found to have a reduced toxicity profile while maintaining a PTC readthrough activity similar to G418. nih.gov

This area of research demonstrates that targeted structural modifications can decouple the desired readthrough activity from the compound's toxicity, opening avenues for the development of new therapeutic agents for genetic disorders. nih.govfrontiersin.org

Molecular Basis for Differential Activity among Gentamicin Components

The antibacterial efficacy of the gentamicin complex is not uniform across its constituent molecules. The differential activity arises from subtle variations in their chemical structures, particularly at the C-6' position of the purpurosamine ring (Ring I). mdpi.com The gentamicin complex is primarily composed of five C-subtypes: C1, C1a, C2, C2a, and C2b. mdpi.com The key structural differences among these major components involve the presence or absence of methyl groups on the C-6' carbon and the N-6' nitrogen. mdpi.com

Research indicates that gentamicin C1 and C1a generally possess higher antibacterial potency compared to C2 and C2a. nih.gov The molecular basis for this difference is linked to their affinity for the bacterial ribosome, the target site for aminoglycosides. pnas.org Kinetic data reveal that gentamicin C1 has a lower affinity for the bacterial ribosomal binding site than gentamicin C1a, rendering C1 less potent. pnas.org Furthermore, the two least active components, gentamicin C1 and C2b, are both methylated at the N-6' position. acs.org This N-alkylation introduces steric hindrance that weakens a critical hydrogen bond between the N-6' amine and adenine (B156593) 1408 in the ribosome's A-site, thereby reducing inhibitory activity. acs.org

Epimers at the C-6' position also exhibit different activity profiles. pnas.org For instance, gentamicin C2 and C2a are C-6' epimers; while they show similar antimicrobial breadth, studies have found C2 to be significantly more ototoxic. pnas.org The absence of hydroxyl groups at the 3' and 4' positions of the purpurosamine ring is a defining feature of the C-group gentamicins, which confers increased stability against inactivating enzymes, a property that distinguishes them from other aminoglycosides like kanamycin (B1662678). researchgate.net

| Component | Key Structural Feature (at C-6' of Ring I) | Relative Antibacterial Potency | Notes |

|---|---|---|---|

| Gentamicin C1 | Methylated at C-6' and N-6' | Lower | N-methylation leads to reduced ribosomal binding affinity. acs.org |

| Gentamicin C1a | Unsubstituted at C-6' (primary amine) | Higher | Considered to have high antibacterial potency. nih.govpnas.org |

| Gentamicin C2 | Methylated at C-6' (epimer of C2a) | Lower | Shows similar antimicrobial breadth to C2a but is more ototoxic. nih.govpnas.org |

| Gentamicin C2a | Methylated at C-6' (epimer of C2) | Lower | Less ototoxic than C2. pnas.org |

| Gentamicin C2b | Methylated at N-6' only | Lower | N-methylation reduces ribosomal binding and activity. acs.org |

Rational Design of this compound Analogs to Circumvent Enzymatic Resistance

The clinical utility of aminoglycosides is threatened by the emergence of bacterial resistance, which is often mediated by aminoglycoside-modifying enzymes (AMEs). researchgate.net These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), inactivate the antibiotic by chemically modifying its hydroxyl or amino groups. researchgate.netcreative-diagnostics.com Rational drug design aims to create analogs that can evade this enzymatic modification while retaining antibacterial activity. researchgate.netmdpi.com

Gentamicin B is a valuable starting material for such synthetic efforts. nih.gov A prominent example is the development of the semisynthetic antibiotic isepamicin (B1207981) from gentamicin B. nih.govfrontiersin.org The synthesis involves the acylation of the 1-amino group of gentamicin B with an L-(-)-γ-amino-α-hydroxybutyryl (AHBA) side chain. frontiersin.org This modification sterically hinders the approach of AMEs, particularly those that target the adjacent amino and hydroxyl groups, thus restoring activity against many resistant strains. mdpi.com

Another key strategy involves modifying the sites on the aminoglycoside molecule that are targeted by AMEs. The absence of 3'- and 4'-hydroxyl groups in the gentamicin C series, for example, makes them resistant to the common APH(3') enzymes. researchgate.netasm.org Building on this, the synthesis of 3',4'-dideoxy derivatives of other aminoglycosides has proven effective. mdpi.com

More recent chemoenzymatic approaches allow for highly selective modifications. For instance, a two-step method using a transaminase enzyme (GenB4) has been developed to selectively modify the C-6' position of gentamicin C1a. rsc.org This process generates an aldehyde at the C-6' position, which can then be modified through reductive amination to introduce novel substituents. rsc.org This technique has yielded new analogs, some of which retained activity against aminoglycoside-resistant Escherichia coli. rsc.orgresearchgate.net These strategies demonstrate that targeted chemical derivatization can successfully circumvent specific resistance mechanisms. mdpi.com

Creation and Characterization of Metal Complexes of Gentamicin Sulfate for Altered Molecular Activity

Complexation with metal ions represents another strategy to alter the molecular activity of gentamicin sulfate. ikm.org.myiium.edu.my The formation of metal complexes can enhance the lipophilicity of the antibiotic, potentially improving its penetration of bacterial cell membranes and overcoming resistance. ikm.org.my

Studies have reported the successful synthesis and characterization of gentamicin sulfate complexes with several transition metals, including chromium(III), cobalt(II), nickel(II), copper(II), and zinc(II). ikm.org.myiium.edu.my Characterization using methods such as IR and UV-Vis spectroscopy, elemental analysis, and decomposition point determination confirmed the formation of complexes with the general formula [MLxLy·aH2SO4·bH2O], where M is the metal ion and L represents the various gentamicin ligands (C1, C1a, C2). ikm.org.myiium.edu.my

The antimicrobial properties of these metal complexes were found to vary depending on the specific metal ion used. ikm.org.my Notably, the copper(II)-gentamicin complex demonstrated a broad enhancement of antibacterial activity against all tested microbial strains when compared to the parent gentamicin sulfate. ikm.org.myiium.edu.my The chromium(III) complex also showed enhanced activity, but with selectivity towards S. pyogenes and K. pneumoniae. ikm.org.myiium.edu.my Conversely, complexation with zinc(II) and nickel(II) ions resulted in reduced antimicrobial activity. ikm.org.my The ability of gentamicin to form a stable complex with Cu(II) ions is also the basis for an indirect spectrophotometric method for its quantification. actamedicamarisiensis.ro These findings indicate that metal complexation is a viable approach to modulate the biological activity of gentamicin, with the potential to create derivatives with enhanced or more selective therapeutic effects. ikm.org.my

| Metal Ion | General Formula of Complex | Observed Change in Antimicrobial Activity | Source |

|---|---|---|---|

| Copper (Cu(II)) | [Cu(Lx)(Ly)·aH2SO4·bH2O] | Increased activity against all assayed microbes | ikm.org.myiium.edu.my |

| Chromium (Cr(III)) | [Cr(Lx)(Ly)·aH2SO4·bH2O] | Enhanced but selective activity (S. pyogenes, K. pneumoniae) | ikm.org.myiium.edu.my |

| Zinc (Zn(II)) | [Zn(Lx)(Ly)·aH2SO4·bH2O] | Reduced activity | ikm.org.my |

| Nickel (Ni(II)) | [Ni(Lx)(Ly)·aH2SO4·bH2O] | Reduced activity | ikm.org.my |

| Cobalt (Co(II)) | [Co(Lx)(Ly)·aH2SO4·bH2O] | Showed antimicrobial activity | ikm.org.myiium.edu.my |

Advanced Analytical Methodologies for Gentamicin B Sulfate Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating the intricate mixture of aminoglycosides found in gentamicin (B1671437) sulfate (B86663). Various liquid chromatography techniques have been developed and optimized to resolve Gentamicin B and other related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of gentamicin sulfate. nih.gov Due to the hydrophilic nature of gentamicin components, reversed-phase HPLC is commonly employed, often in conjunction with ion-pairing agents to enhance separation. thermofisher.comthermofisher.com The lack of a significant chromophore in the gentamicin molecule means that traditional UV detection is often insensitive for detecting low levels of related substances without a derivatization step. nih.govthermofisher.com To address this, methods involving pre- or post-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) have been used to form UV-absorbing fluorophores. thermofisher.comresearchgate.net However, direct detection methods are often preferred to simplify the analysis.

Several HPLC methods have been developed that utilize different stationary phases and mobile phase compositions to achieve separation. For instance, a reversed-phase HPLC method using a short pentafluorophenyl column has been validated for determining the composition of gentamicin sulfate. nih.gov Another approach uses a C18 reversed-phase column with a mobile phase containing trifluoroacetic acid and methanol. nih.gov

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Column | Pentafluorophenyl (5 cm x 4.6 mm) | C18 (125 mm x 4 mm, 3 µm) |

| Mobile Phase | Gradient with heptafluorobutyric acid and trifluoroacetic acid in water:acetonitrile. | Isocratic with 48.5 mM trifluoroacetic acid-methanol (97:3, v/v). |

| Detection | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detection (ELSD) |

| Reference | nih.gov | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Component Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). For gentamicin analysis, UPLC systems, particularly when coupled with mass spectrometry, provide a powerful tool for resolving the complex mixture of components. lcms.czwaters.com

A 35-minute method utilizing an ACQUITY UPLC H-Class System has been developed for the qualitative and quantitative analysis of gentamicin sulfate and its impurities. lcms.czwaters.com This method allows for the separation of the five main gentamicin components (C1, C1a, C2, C2a, and C2b) as well as related impurities, including gentamicin B. waters.comwaters.com The enhanced resolution of UPLC is critical for accurately distinguishing between structurally similar isomers within the gentamicin complex. waters.com

Ion-Pair Chromatography for Gentamicin B Sulfate Components

Ion-pair chromatography is a widely used and effective strategy for separating the highly polar and basic components of gentamicin sulfate on reversed-phase columns. thermofisher.comlcms.cz This technique involves adding an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte molecules. This interaction increases the hydrophobicity of the analytes, allowing for their retention and separation on a non-polar stationary phase.

Commonly used ion-pairing agents in gentamicin analysis include volatile perfluorinated carboxylic acids such as trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA). thermofisher.comthermofisher.compragolab.cz The concentration of the ion-pairing agent can be adjusted to optimize the retention and resolution of the gentamicin components. pragolab.cz For example, increasing the concentration of TFA in the mobile phase has been shown to significantly increase the retention time and improve the resolution between gentamicin peaks. pragolab.cz Methods have also been described using pentanesulfonic acid as the ion-pairing reagent. oup.com

Spectroscopic and Advanced Detection Methods

The choice of detector is critical in the analysis of this compound, given its poor UV absorbance. Advanced detection methods provide the necessary sensitivity and specificity for accurate identification and quantification.

Mass Spectrometry (MS) and QDa Detection for Component Identification and Quantification

Mass Spectrometry (MS) is the preferred technique for the detection and identification of aminoglycosides like gentamicin due to its high sensitivity and specificity. lcms.czwaters.com Unlike UV detection, MS does not require the analyte to have a chromophore and can provide molecular weight information that confirms the identity of the separated components. lcms.czwaters.com